7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is a heterocyclic compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential biological activities. This compound belongs to the class of pyrazolo-triazine derivatives, which are known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors and anticancer agents.
The compound can be synthesized through various chemical processes, primarily involving the cyclization of specific precursors. Its structure and properties have been studied extensively in both academic and industrial contexts, leading to its exploration in medicinal chemistry and material science.
7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is classified as a pyrazole derivative. Its molecular formula is , with a molecular weight of approximately 151.13 g/mol. The compound features a triazine ring fused with a pyrazole moiety, which contributes to its chemical reactivity and biological activity.
The synthesis of 7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one typically involves the cyclization of 3-amino-5-methylpyrazole with formamide under controlled conditions. This process may include the following steps:
In industrial settings, the production of this compound may employ continuous flow reactors to optimize yield and purity. Automated systems can control reaction parameters precisely to enhance efficiency.
The molecular structure of 7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one features a fused pyrazole and triazine ring system.
| Property | Data |
|---|---|
| CAS Number | 28668-12-4 |
| Molecular Formula | C5H5N5O |
| Molecular Weight | 151.13 g/mol |
| IUPAC Name | 7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one |
| InChI | InChI=1S/C5H5N5O/c1-2-3-4(7-6-2)5(11)9-10-8-3/h1H3,(H,6,7)(H,8,9,11) |
| Canonical SMILES | CC1=C2C(=NN1)C(=O)NN=N2 |
This data highlights the compound's distinctive features that contribute to its chemical behavior.
7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one can undergo several types of chemical reactions:
The specific reagents and conditions for these reactions can vary:
The mechanism by which 7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites:
The physical properties of 7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one include:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in polar solvents |
These properties influence how the compound behaves in different environments and its interactions with other substances.
7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one has several notable applications:
These applications underline the significance of this compound in advancing scientific knowledge and technological development across various fields.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2